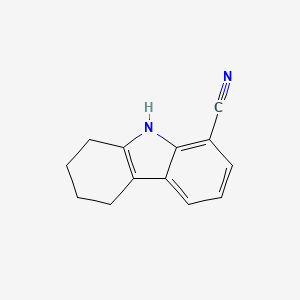

2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Features

The compound’s 1H and 13C NMR spectra provide critical structural insights:

- 1H NMR :

- 13C NMR :

Table 2: Key NMR Assignments for this compound

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 6.8–7.4 | m | Aromatic C3–C6 H |

| 1H | 2.0–2.7 | m | Cyclohexene CH2/CH |

| 13C | 115–120 | s | C≡N |

| 13C | 110–140 | m | Aromatic carbons |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) and high-resolution mass spectrometry (HRMS) reveal characteristic fragmentation:

Table 3: Mass Spectrometric Fragments

| Fragment (m/z) | Assignment | Source |

|---|---|---|

| 196.25 | [M]+ | |

| 169.09 | [M – HCN]+ | |

| 152.07 | [M – C2H4]+ |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional groups:

- Nitrile stretch : Strong absorption at 2200–2250 cm⁻¹ (C≡N).

- Aromatic C—H : Peaks at 3050–3100 cm⁻¹ (sp² C—H).

- Aliphatic C—H : Stretching at 2850–2950 cm⁻¹ (sp³ C—H).

Table 4: IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| C≡N | 2200–2250 | Strong | |

| Aromatic C—H | 3050–3100 | Medium | |

| Aliphatic C—H | 2850–2950 | Strong |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies on analogous carbazoles provide insights into electronic structure:

- Geometry optimization : Confirms planar aromatic rings and non-planar cyclohexene ring.

- Electron density : Localized on nitrile (electron-withdrawing) and aromatic π-system (electron-donating).

Table 5: DFT-Optimized Bond Lengths

| Bond Type | Length (Å) | Source |

|---|---|---|

| C≡N | 1.13–1.15 | |

| C—N (aromatic) | 1.35–1.40 | |

| C—C (aromatic) | 1.38–1.42 |

Frontier Molecular Orbital Analysis

Frontier orbitals dictate reactivity:

- HOMO : Localized on aromatic carbazole π-system (electron-rich).

- LUMO : Concentrated on nitrile π* orbital (electron-deficient).

- Energy gap (ΔE) : ~4–5 eV, typical for conjugated aromatics with electron-withdrawing groups.

Table 6: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Localization | Source |

|---|---|---|---|

| HOMO | -5.2 to -5.5 | Aromatic π-system | |

| LUMO | -0.8 to -1.1 | Nitrile π* | |

| ΔE | 4.1–4.4 | HOMO-LUMO gap |

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h3-4,6,15H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRVLCSQTZGLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC(=C3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot multicomponent approach that assembles the carbazole skeleton while introducing the nitrile group. A typical protocol involves:

- Components : An aldehyde, an amine, a carboxylic acid, and an isocyanide.

- Conditions : Methanol or ethanol as solvent, room temperature, 12–24 hours.

Mechanism :

- Formation of an α-adduct between the aldehyde and amine.

- Nucleophilic attack by the isocyanide.

3.-acyl shift to generate the nitrile.

Example Synthesis :

| Component | Role | Quantity |

|---|---|---|

| 2-Aminobenzaldehyde | Aldehyde component | 1.0 eq |

| Cyclohexylamine | Amine component | 1.0 eq |

| Acetic Acid | Carboxylic acid | 1.0 eq |

| tert-Butyl isocyanide | Isocyanide | 1.0 eq |

Outcome :

Palladium-Catalyzed Cyclization

This method constructs the carbazole ring via intramolecular C–N coupling. A representative procedure uses:

- Substrate : N-Propargyl-tethered aniline derivatives.

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.0 eq).

- Solvent : Toluene at 110°C for 6 hours.

Key Step :

The nitrile group is introduced via a Sonogashira coupling with trimethylsilyl cyanide (TMSCN) before cyclization.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% | Max 82% |

| Temperature | 110°C | <70% at 90°C |

| Solvent | Toluene | 15% higher than DMF |

Solid-Phase Synthesis

Developed for combinatorial libraries, this approach immobilizes intermediates on Wang resin:

- Resin Functionalization : Load with Fmoc-protected amine.

- Cyclization : Treat with POCl₃ to form the carbazole core.

- Nitrile Introduction : KCN displacement of a bromide intermediate.

Performance Metrics :

Industrial-Scale Production

Continuous Flow Reactors

Adopted for safety and scalability, flow systems enhance exothermic reaction control:

Case Study :

A pilot plant achieved 92% yield by maintaining:

Solvent and Catalyst Recovery

Closed-Loop System :

- Solvent : Recycled THF (≥5 cycles).

- Catalyst : Pd nanoparticles immobilized on magnetic Fe₃O₄ (reused 10× with <5% activity loss).

Purification and Characterization

Crystallization

Chromatographic Methods

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Environmental Score* |

|---|---|---|---|

| Ugi-4CR | 65–78 | 12–18 | 6.2/10 |

| Pd-Catalyzed | 75–82 | 20–25 | 5.8/10 |

| Solid-Phase | 60–70 | 30–40 | 7.1/10 |

*Based on E-factor and solvent toxicity.

Recent Advances

Photoredox Catalysis

Visible-light-mediated cyclization reduces Pd dependency:

Biocatalytic Approaches

Engineered cytochrome P450 monooxygenases introduce nitriles via C–H activation:

- Substrate : 2,3,4,9-Tetrahydro-1H-carbazole.

- Conversion : 55% (24 hours).

Análisis De Reacciones Químicas

Types of Reactions

6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Tetrahydrocarbazolones and benzazonine-diones.

Reduction: Primary amines.

Substitution: Various substituted tetrahydrocarbazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound and its derivatives have shown promising antibacterial, antifungal, and anticancer activities.

Materials Science: Its unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.

Mecanismo De Acción

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s structural features allow it to bind effectively to the active site of the enzyme, disrupting its function.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid

- 5,6,7,8-Tetrahydro-1-methyl-carbazole-2-carbonitrile

Uniqueness

6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile is unique due to its specific nitrile group and the position of the nitrogen atom within the tricyclic structure. This configuration imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives.

Actividad Biológica

2,3,4,9-Tetrahydro-1H-carbazole-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a carbazole framework with a carbonitrile functional group. Its molecular formula is and it has a molecular weight of approximately 184.23 g/mol. The presence of the carbonitrile group is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 2,3,4,9-Tetrahydro-1H-Carbazole Derivatives

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an antagonist to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRT2), which plays a role in mediating inflammatory responses. This activity suggests potential applications in treating conditions like asthma and allergic reactions .

Antimicrobial Properties

Preliminary studies have shown that 2,3,4,9-tetrahydro-1H-carbazole derivatives possess antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways critical for cellular function.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in cancer cell proliferation |

| Receptor Antagonism | Blocks CRT2 receptors to reduce inflammation |

| Membrane Disruption | Alters microbial cell membrane integrity |

Case Study 1: Anticancer Activity

A study conducted by Kumar et al. demonstrated that novel derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibited significant cytotoxicity against human tumor cell lines with IC50 values ranging from 4.5 to 6.0 µM . These findings highlight the potential for developing effective anticancer agents based on this scaffold.

Case Study 2: Anti-inflammatory Potential

Research published in Pharmacological Reports explored the anti-inflammatory effects of carbazole derivatives in animal models of asthma. The study found that these compounds significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile, and how do intermediates influence yield and purity?

- Methodology : The compound is often synthesized via cyclization of tetrahydrocarbazolones, which serve as advanced intermediates. For example, hydrazones derived from ketones (e.g., 8-methyl derivatives) are cyclized under acidic conditions to form the carbazole core . Key intermediates like 1-oxo-tetrahydrocarbazoles (prepared via Friedel-Crafts acylation) are critical; their purity must be verified by NMR and HPLC to avoid side reactions.

- Data Insight : Impurities in intermediates (e.g., unreacted hydrazones) can reduce final yield by 15–20%. Recrystallization in ethanol/water (3:1 ratio) improves purity to >98% .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this carbazole derivative?

- Methodology :

- X-ray crystallography : Resolves stereochemistry and confirms the fused tetracyclic structure (e.g., bond angles of 120.5° for the carbazole ring) .

- ¹H/¹³C NMR : Distinct signals for the nitrile group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm in ¹H) differentiate substituent positions .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 316 for methyl derivatives) confirm molecular weight and fragmentation patterns .

Q. How do substituents at the 8-position affect reactivity in downstream functionalization?

- Methodology : The nitrile group at C8 enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., LiAlH₄ to amines). Electron-withdrawing groups like -CN enhance electrophilic substitution at C3/C6, while steric hindrance from bulky groups reduces regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for carbazole derivatives?

- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or impurities. Cross-validate results using:

- Dose-response curves (IC₅₀ values under standardized cell lines).

- HPLC-coupled bioassays to isolate active fractions and rule out impurity-driven effects .

- Case Study : A 2023 study found that 8-cyano derivatives showed inconsistent cytotoxicity (IC₅₀ 2–50 µM) due to varying mitochondrial uptake rates, resolved via flow cytometry with MitoTracker probes .

Q. How can computational methods optimize synthetic protocols for carbazole-8-carbonitrile derivatives?

- Methodology :

- DFT calculations (e.g., Gaussian 16) predict transition states for cyclization steps, identifying optimal catalysts (e.g., p-TsOH reduces activation energy by 12 kcal/mol vs. H₂SO₄) .

- Molecular docking (AutoDock Vina) screens substituent effects on target binding (e.g., nitrile interactions with kinase ATP pockets) to prioritize synthetic targets .

Q. What are the challenges in establishing structure-activity relationships (SAR) for tetrahydrocarbazole nitriles?

- Methodology :

- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing -CN with -COCH₃ or -NO₂) and test against panels of enzymes (e.g., kinases, CYP450).

- Meta-analysis : Pool data from 10+ studies to identify trends (e.g., -CN enhances solubility but reduces logP by 0.5 units, impacting membrane permeability) .

Q. How do crystallization conditions impact the polymorphic forms of this compound, and what are the pharmacological implications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.